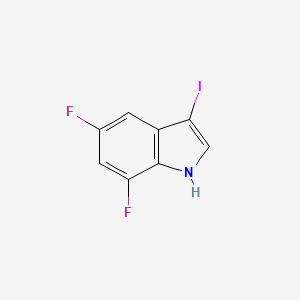

5,7-difluoro-3-iodo-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1360950-91-9 |

|---|---|

Molecular Formula |

C8H4F2IN |

Molecular Weight |

279.02 g/mol |

IUPAC Name |

5,7-difluoro-3-iodo-1H-indole |

InChI |

InChI=1S/C8H4F2IN/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-3,12H |

InChI Key |

ZXISZMXGNOZQFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CN2)I)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 5,7 Difluoro 3 Iodo 1h Indole

Strategic Approaches to Indole (B1671886) Core Construction with Pre-Incorporated Fluorine Substituents

A primary strategy for synthesizing 5,7-difluoro-3-iodo-1H-indole involves building the indole ring from precursors that already contain the desired fluorine atoms. This approach ensures the correct placement of the fluoro groups from the outset.

Regioselective Difluorination Techniques for Indole Skeletons

While direct difluorination of an existing indole ring can be challenging due to the potential for multiple side reactions and lack of regioselectivity, methods for the monofluorination of indoles are more established. Unprotected indoles can undergo difluorination at the C3 position, which can then be followed by a hydrodefluorination step to yield the monofluorinated product. acs.org For instance, the use of a proline-based surfactant in an aqueous micellar environment has been reported for the selective monofluorination of indoles. acs.org This process involves an initial difluorination followed by a selective removal of one fluorine atom. acs.org

Electrophilic fluorinating agents like Selectfluor® are commonly used for the fluorination of indoles. beilstein-journals.org The reaction of unprotected indoles with such agents can lead to difluorination at the C3 position due to the electron-rich nature of this site, which is further enhanced after the introduction of the first fluorine atom. acs.org

Cyclization Reactions for Fluorinated Indole Ring Formation

A more controlled method involves the cyclization of appropriately fluorinated precursors. Several classic indole syntheses can be adapted for this purpose.

Leimgruber-Batcho Indole Synthesis: This method is widely used in industry and can be applied to the synthesis of fluorinated indoles. diva-portal.org The synthesis would start with a difluorinated 2-nitrotoluene (B74249) derivative. This precursor is converted to an enamine, which then undergoes a reductive cyclization to form the desired difluoroindole. diva-portal.org

Sugasawa Indole Synthesis: This approach utilizes a fluorinated aniline (B41778) as the starting material. The aniline is reacted with chloroacetonitrile (B46850) in the presence of a Lewis acid, followed by a reductive cyclization to yield the fluorinated indole. diva-portal.org

Bischler Indole Synthesis: In this method, a fluorinated aniline is reacted with an α-halo-ketone or α-halo-aldehyde derivative. The resulting intermediate is then cyclized, often under acidic conditions, to form the indole ring. diva-portal.org

Grignard Cyclization: A novel approach involves the Grignard cyclization of fluorinated N-arylimidoyl chlorides. This method provides access to 2-fluoroalkyl-substituted indoles. thieme-connect.com

Radical-Initiated Cyclization: The synthesis of 3-(trifluoromethyl)indoles has been achieved through the radical-initiated cyclization of α-(trifluoromethyl)styrenes bearing a sulfonamido group. researchgate.net This strategy relies on a 5-endo-trig cyclization process. researchgate.net

Targeted 3-Iodination Pathways for Indole Derivatives

Once the 5,7-difluoroindole (B1306068) core is obtained, the next critical step is the regioselective introduction of an iodine atom at the C3 position. The electron-rich nature of the C3 position in indoles makes it susceptible to electrophilic attack.

Electrophilic Iodination Protocols at the C3 Position

Direct iodination of the 5,7-difluoro-1H-indole is a common and effective method. Various iodinating reagents and conditions have been developed for this purpose.

A combination of phenyliodine bis(trifluoroacetate) (PIFA) and molecular iodine (I₂) has been successfully used for the iodination of electron-deficient indoles. researchgate.netdovepress.com This method is mild and tolerates sensitive protecting groups. dovepress.com Other common reagents for electrophilic iodination include iodine monochloride (ICl) and N-iodosuccinimide (NIS). researchgate.netorganic-chemistry.org The use of ICl in the presence of Celite® has been reported as a convenient method for the iodination of indoles. researchgate.net

| Reagent/System | Conditions | Substrate Scope | Reference |

| PIFA / I₂ | Room temperature, CH₂Cl₂ | Electron-deficient indoles | researchgate.netdovepress.com |

| ICl / Celite® | CH₂Cl₂ | Indoles and derivatives | researchgate.net |

| N-Iodosuccinimide (NIS) | Catalytic acid (e.g., TFA) | Activated aromatic compounds | organic-chemistry.org |

| KI / H₂O₂ | Strong acid, MeOH | Electron-rich arenes | organic-chemistry.org |

Metal-Halogen Exchange Followed by Iodination or Electrophilic Quenching

An alternative to direct iodination involves a metal-halogen exchange reaction. This two-step process offers a different strategic approach. First, a halogen atom (typically bromine or chlorine) is introduced at a different position on the indole ring, which is then exchanged for a metal (commonly lithium or magnesium). The resulting organometallic intermediate is then quenched with an iodine source.

Directed ortho-metalation (DoM) and metal-halogen exchange processes have been utilized for the functionalization of azaindoles, a related class of compounds. thieme-connect.com For instance, electrophilic iodination followed by a lithium-halogen exchange and subsequent quenching with an electrophile allows for the introduction of various substituents at the C3 position. thieme-connect.com The use of tri- or tetraalkylzincates has also been reported for efficient halogen-zinc exchange reactions. nih.gov Copper-catalyzed halogen exchange reactions, sometimes referred to as an "aromatic Finkelstein reaction," provide a mild method for converting aryl bromides to aryl iodides. acs.org

| Exchange Method | Reagents | Quenching Agent | Reference |

| Lithium-Halogen Exchange | n-BuLi | I₂ | thieme-connect.com |

| Halogen-Zinc Exchange | R₃ZnLi or R₄ZnLi₂ | Electrophile | nih.gov |

| Copper-Catalyzed Halogen Exchange | CuI, diamine ligand, NaI | - | acs.org |

Hypervalent Iodine-Mediated Functionalization

Hypervalent iodine reagents are versatile compounds that can be used for a variety of transformations, including iodination. researchgate.netresearchgate.net These reagents are attractive due to their mild reactivity and reduced toxicity compared to some heavy metal reagents. researchgate.net

For example, a combination of (diacetoxyiodo)benzene (B116549) [PhI(OAc)₂] can be used for the functionalization of indoles. researchgate.net Systems involving PIFA and I₂ are also considered hypervalent iodine-mediated reactions and are effective for the iodination of indoles. researchgate.netdovepress.com

Integration of Sustainable Chemistry Principles in Fluorinated Iodoindole Synthesis

Solvent-Free Conditions and Aqueous Media Approaches

A significant advancement in sustainable indole synthesis is the move away from traditional volatile organic solvents.

Aqueous Media: The use of water as a reaction medium is a cornerstone of green chemistry. nih.gov An innovative electrochemical system has been developed for the cyclization of 2-ethynylanilines that employs potassium iodide in an aqueous solvent, successfully producing 3-iodoindoles under ambient conditions. rsc.orgresearchgate.netresearchgate.net This method is notable for its operational simplicity and reduced environmental impact. rsc.org Additionally, ruthenium-catalyzed electrochemical annulation of anilines with alkynes can be performed efficiently in aqueous solutions. acs.org Other metal-catalyzed cyclizations, for instance using copper(II) salts, have also been adapted to run in water-methanol mixtures. organic-chemistry.org

Solvent-Free Conditions: Mechanochemistry, which uses mechanical force (e.g., ball-milling) to initiate reactions, has emerged as a powerful solvent-free technique. researchgate.net This approach has been successfully applied to the synthesis of various indole derivatives, minimizing waste and often reducing reaction times. nih.govrsc.orgtandfonline.com The Claisen-Schmidt condensation to form indolyl chalcones and the synthesis of N-substituted indole-3-carboxaldehyde (B46971) oximes have been efficiently conducted using mechanochemical methods with minimal solvent use, a technique known as liquid-assisted grinding (LAG). tandfonline.commdpi.com

Catalyst Development for Enhanced Efficiency

Catalyst design is central to improving the efficiency and sustainability of synthetic routes to this compound.

Palladium Catalysis: Palladium remains a dominant metal in indole synthesis due to its high efficiency in cross-coupling and cyclization reactions. scholaris.ca Modern advancements include pairing palladium catalysts with photoredox systems, which use visible light to drive C-H activation under mild conditions. nih.gov The development of highly active palladium nanoparticle catalysts also contributes to more efficient intramolecular Heck cyclizations for indole synthesis. rsc.org

Copper Catalysis: As a more abundant and less toxic alternative to palladium, copper has gained significant traction. Copper iodide (CuI) is frequently used, either as a co-catalyst in Sonogashira reactions or as the primary catalyst for domino coupling/cyclization processes to afford indole derivatives. researchgate.netorganic-chemistry.org

Other Catalytic Systems: Research has expanded to include other transition metals like gold, iridium, and ruthenium for indole synthesis. acs.orgorganic-chemistry.org A major leap in sustainability is the development of metal-free catalytic systems. Electrochemical synthesis, for example, can proceed without transition metals, instead using iodine as a mediator for the intramolecular C-H amination of 2-vinyl anilines to form the indole ring. organic-chemistry.org

The following table summarizes various catalytic systems used in key steps for indole synthesis relevant to the target compound.

| Reaction Type | Catalyst System | Substrate Example | Key Features | Ref |

| Sonogashira Coupling/Cyclization | Pd/Cu | N,N-dialkyl-o-iodoanilines + terminal alkynes | One-pot synthesis of polysubstituted indoles. | nih.gov |

| Electrochemical Cyclization | Graphite/Platinum Electrodes | 2-ethynylanilines | Works in aqueous media; divergent synthesis of indoles or 3-iodoindoles. | rsc.org |

| Photoredox/Palladium Catalysis | Pd(OAc)₂ + Ru(bpy)₃Cl₂ | Aromatic enamines | Uses visible light, mild conditions for C-H activation. | nih.gov |

| Mechanochemical Condensation | NaOH (catalytic) | Indole-3-carboxaldehydes + acetophenones | Solvent-free (or LAG), rapid, high-yield synthesis of chalcones. | tandfonline.com |

| Ruthenium-Catalyzed Annulation | Ru catalyst (electrochemically recycled) | Aniline derivatives + alkynes | Dehydrogenative annulation in aqueous solution. | acs.org |

Process Optimization and Scale-Up Investigations in Organic Synthesis Research

Translating laboratory-scale syntheses to industrial production requires significant process optimization and investigation into scalability. For valuable intermediates like this compound, scalability is a key consideration.

Several synthetic methodologies for indoles have been successfully demonstrated on a gram scale, indicating their potential for larger-scale production.

The electrochemical synthesis of 3-iodoindoles from 2-ethynylanilines has been proven effective at the gram scale, highlighting its practical utility. rsc.orgresearchgate.net

Palladium-catalyzed aerobic cycloisomerization of o-allylanilines was successfully scaled up for the synthesis of the drug intermediate indomethacin, demonstrating its robustness. nih.govacs.org

The use of continuous-flow chemistry offers a modern approach to scale-up. A multi-gram scale synthesis of the drug ondansetron (B39145) was achieved using a continuous-flow Fischer indole strategy, which provides better control over reaction parameters and improves safety and efficiency. rsc.org

The table below details examples of indole synthesis methods that have undergone scale-up investigations.

| Synthesis Method | Key Features of Optimization/Scale-Up | Scale Achieved | Ref |

| Electrochemical Cyclization | Simple undivided cell, ambient conditions, non-volatile aqueous solvent. | Gram-scale | rsc.org |

| Pd-Catalyzed Aerobic Cycloisomerization | Avoidance of hazardous oxidants and high-boiling point solvents; use of O₂ as terminal oxidant. | Gram-scale | nih.gov |

| Pd-Catalyzed C-H Functionalization | Use of inexpensive oxidant (BQ), readily convertible products. | 10 mmol (2.9 g) | nih.gov |

| Continuous-Flow Fischer Indole Synthesis | Enhanced safety, efficiency, and yield compared to batch processing. | Multi-gram scale | rsc.org |

These investigations are crucial for ensuring that the synthesis of this compound can be performed not only efficiently and sustainably but also economically at a scale suitable for pharmaceutical and industrial applications.

Chemical Reactivity and Transformation of 5,7 Difluoro 3 Iodo 1h Indole

Reactivity Profile at the Iodo-Substituted C3 Position

The C3 position of the indole (B1671886) nucleus is inherently electron-rich and nucleophilic. However, the introduction of an iodine atom transforms its reactivity, rendering the C3 carbon electrophilic and susceptible to a range of coupling and substitution reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodine an excellent leaving group, particularly in the presence of transition metal catalysts. 3-Iodoindoles are versatile substrates for palladium-catalyzed coupling reactions, which proceed smoothly to afford functionalized indole derivatives in good yields. nih.gov

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 5,7-difluoro-3-iodo-1H-indole, these reactions provide efficient pathways to introduce a wide array of substituents at the C3 position. Palladium-based catalysts are most commonly employed for these transformations.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester. youtube.com This reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide range of functional groups. youtube.comorganic-chemistry.org For this compound, this protocol allows for the introduction of various aryl and heteroaryl groups at the C3 position.

The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent. youtube.com Both electron-donating and electron-withdrawing substituents on the phenyl ring of the boronic acids are generally well-tolerated, leading to the desired 3-arylindoles in moderate to good yields. ias.ac.in The choice of catalyst, base, and solvent can be crucial for optimizing the reaction yield and minimizing side products. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with 3-Iodoindoles

| Organoboron Reagent | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | High |

| 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | Good |

| 3-Pyridinylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | Moderate |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgmdpi.com In the case of this compound, Sonogashira coupling provides a direct route to 3-alkynylindoles, which are valuable precursors for further synthetic manipulations.

The reaction proceeds under mild conditions and is compatible with a variety of functional groups on the terminal alkyne. nih.gov Both aryl- and alkyl-substituted terminal acetylenes can be effectively coupled. nih.gov While the classic conditions involve a copper(I) co-catalyst, copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. organic-chemistry.orgrsc.org

Table 2: Representative Sonogashira Coupling Conditions for 3-Iodoindoles

| Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent |

|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF |

| 1-Hexyne | Pd(PPh₃)₄ | CuI | Piperidine | DMF |

| Trimethylsilylacetylene | Pd(OAc)₂/Ruphos | None (Copper-free) | Cs₂CO₃ | Toluene |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. acs.org This reaction has become a vital tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and other biologically active compounds. rsc.org For this compound, this methodology allows for the introduction of primary and secondary amines at the C3 position.

The success of the Buchwald-Hartwig amination often depends on the choice of the palladium catalyst and, crucially, the phosphine (B1218219) ligand. mit.edu A variety of ligands have been developed to facilitate the coupling of a wide range of amines and aryl halides under increasingly mild conditions. mit.edu The base also plays a critical role in the catalytic cycle.

Table 3: Typical Conditions for Buchwald-Hartwig Amination of Aryl Iodides

| Amine | Palladium Precatalyst | Ligand | Base | Solvent |

|---|---|---|---|---|

| Aniline (B41778) | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene |

| Morpholine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | 1,4-Dioxane |

| Benzylamine | PdCl₂(dppf) | dppf | K₂CO₃ | DMF |

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane (organotin) reagent. wikipedia.org This method is known for its tolerance of a wide variety of functional groups, and the organostannanes are generally stable to air and moisture. organic-chemistry.orgjk-sci.com However, a significant drawback is the toxicity of the tin compounds. organic-chemistry.org

In the context of this compound, the Stille coupling can be used to form C-C bonds by transferring alkyl, alkenyl, aryl, or alkynyl groups from the organotin reagent to the C3 position of the indole. mdpi.com The reaction mechanism involves an oxidative addition, transmetalation, and reductive elimination sequence. wikipedia.orgnrochemistry.com Additives like copper(I) salts or lithium chloride can sometimes accelerate the reaction. wikipedia.org

Table 4: General Parameters for Stille Coupling of Aryl Iodides

| Organostannane | Palladium Catalyst | Additive | Solvent | Yield |

|---|---|---|---|---|

| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | None | Toluene | Good |

| Tributyl(phenyl)stannane | PdCl₂(MeCN)₂ | None | DMF | Moderate-Good |

| Tributyl(2-furyl)stannane | Pd₂(dba)₃/P(furyl)₃ | CuI | NMP | High |

While transition metal-catalyzed reactions are the most common transformations for the C3-iodo group, direct nucleophilic substitution is less straightforward. The C3 position of indole is electron-rich, which generally disfavors classical nucleophilic aromatic substitution (SNAr). quora.com However, under certain conditions, the C3-iodine can be displaced by nucleophiles.

The reactivity towards nucleophilic substitution can be enhanced in specific contexts, for example, through the formation of an indolyl cation intermediate under acidic conditions, which can then be trapped by a nucleophile. clockss.org It is important to note that direct SN1 or SN2 type reactions at the sp²-hybridized C3 carbon are generally difficult and often require activation or specific reaction pathways, which are less common than the well-established cross-coupling methodologies. researchgate.netresearchgate.net

Radical Functionalization Pathways and Atom Transfer Reactions

The carbon-iodine (C-I) bond at the C3 position of this compound is significantly weaker than C-H, C-C, or C-F bonds, making it a prime site for initiating radical reactions. Homolytic cleavage of the C-I bond, typically induced by radical initiators (e.g., azobisisobutyronitrile, AIBN), heat, or light, generates a C3-centered indolyl radical. This reactive intermediate is a key precursor for various carbon-carbon and carbon-heteroatom bond-forming reactions.

Atom Transfer Radical Addition (ATRA) represents a key pathway for the functionalization of this scaffold. In a typical ATRA reaction, the indolyl radical adds to an unsaturated partner, such as an alkene or alkyne, to form a new radical intermediate. This intermediate then abstracts an atom (commonly a halogen) from a donor molecule to yield the final product and propagate the radical chain.

Furthermore, the 3-indolyl radical derived from this compound can participate in cyclization reactions, particularly if a suitable radical acceptor is tethered to the indole nitrogen or another position on the ring. These intramolecular reactions are powerful methods for constructing complex, fused-ring systems.

Table 1: Examples of Potential Radical Reactions

| Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|

| Radical Addition | Alkene, (nBu)3SnH, AIBN, Benzene (B151609), reflux | 3-Alkyl-5,7-difluoro-1H-indole |

| Atom Transfer | Alkene, Initiator (e.g., BEt3/O2) | 3-(ß-iodoalkyl)-5,7-difluoro-1H-indole |

Influence of Fluorine Substituents on Aromatic Reactivity and Selectivity

Electrophilic Aromatic Substitution Patterns in Difluoroindoles

Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles, typically occurring at the electron-rich C3 position. nih.gov In this compound, this position is blocked by the iodo group. Therefore, electrophilic attack must occur at other positions on the ring.

The fluorine atoms at C5 and C7 strongly deactivate the benzene portion of the indole core towards electrophilic attack due to their powerful -I effect. researchgate.net This deactivation makes substitution on the pyrrole (B145914) ring more favorable. The most likely site for electrophilic attack is the C2 position, which is activated by the adjacent nitrogen atom and is a common secondary site for substitution in 3-substituted indoles. Substitution at C4 and C6 is significantly disfavored due to the deactivating effects of the adjacent and para-positioned fluorine atoms, respectively.

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. wikipedia.orgmasterorganicchemistry.com The conditions for these reactions would likely need to be harsher than for unsubstituted indole to overcome the deactivating effect of the fluorine atoms.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E+) | Predicted Major Product | Rationale |

|---|---|---|---|

| Nitration | NO2+ | 5,7-Difluoro-3-iodo-2-nitro-1H-indole | C3 is blocked; C2 is the most activated remaining position. |

| Bromination | Br+ | 2-Bromo-5,7-difluoro-3-iodo-1H-indole | Pyrrole ring is more reactive than the deactivated benzene ring. |

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) on aromatic rings typically requires the presence of strong electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex) and a good leaving group. youtube.comlibretexts.org

In this compound, the fluorine atoms themselves can act as leaving groups in SNAr reactions. The presence of two fluorine atoms, which are potent activators for SNAr due to their high electronegativity, makes the benzene ring highly electron-deficient. libretexts.orgnih.gov This electronic depletion facilitates the attack of nucleophiles. Nucleophilic attack is most likely to occur at the C5 or C7 positions, leading to the displacement of a fluoride (B91410) ion. The reaction is driven by the formation of a stable intermediate where the negative charge is stabilized by the remaining fluorine atom and the indole ring system. Such reactions typically require strong nucleophiles (e.g., alkoxides, amines) and often elevated temperatures. nih.gov The iodo group at C3 is generally not a suitable leaving group for a standard SNAr mechanism.

Rearrangement Reactions and Dearomatization Pathways

Fluorinated indoles are valuable precursors for the synthesis of complex three-dimensional structures through dearomatization reactions. nih.govresearchgate.net These processes convert the planar aromatic indole core into a non-aromatic indoline (B122111) scaffold, often creating stereocenters and spirocyclic systems.

One prominent pathway involves the addition of radicals to the indole ring. For instance, the introduction of fluorinated carbon radicals (e.g., •CF3) can lead to an initial attack at the C2 position of the indole. acs.org The resulting radical intermediate can be oxidized to a carbocation, which is then trapped by an intramolecular nucleophile tethered to the C3 position. This sequence results in the formation of fluorinated spirocyclic indolines, effectively transforming the indole through a dearomative cyclization. acs.orgacs.org While these examples typically involve the dearomatization of an indole by an external radical source, the principles can be extended to intramolecular processes initiated from the this compound scaffold.

Oxidative dearomatization is another viable pathway. nih.govthieme-connect.de Treatment with a suitable oxidant can render the indole nucleus susceptible to nucleophilic attack, leading to dearomatized products. The fluorine atoms can influence the stability and subsequent reaction pathways of the intermediates formed during these transformations.

Multi-Component Reactions Utilizing the Indole Core as a Building Block

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements from all starting materials, are highly efficient tools in synthetic chemistry. nih.govrsc.org The indole nucleus is a common participant in MCRs, often acting as a carbon or nitrogen nucleophile. nih.govresearchgate.net

For this compound, direct participation as a C3 nucleophile in reactions like the Povarov or Friedel-Crafts reaction is blocked. However, it can still serve as a valuable building block in several ways:

N-Nucleophilicity : The N-H bond of the indole can react with electrophiles, such as aldehydes in the Mannich reaction or isocyanides in the Ugi reaction, initiating the MCR cascade.

Pre-functionalization : The C-I bond can be readily converted into other functional groups via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). The resulting 3-substituted indole can then be used as a substrate in a subsequent MCR. For example, a Sonogashira coupling could introduce an alkyne at C3, which could then participate in a variety of cycloaddition-based MCRs.

Synthesis of Terindoles : In reactions analogous to those involving other fluorinated indoles, 5,7-difluoro-1H-indole (obtained by deiodination) could react with isatin (B1672199) derivatives in the presence of an acid catalyst in a one-pot synthesis of complex bis(indolyl)indolinones. researchgate.net

Table 3: Potential Multi-Component Reaction Applications

| MCR Type | Role of Indole Derivative | Reactants | Potential Product Class |

|---|---|---|---|

| Mannich-type | N-nucleophile | Formaldehyde, Secondary Amine | 1-(Aminomethyl)-5,7-difluoro-3-iodo-1H-indole |

| Post-Coupling MCR | Substrate after C3-functionalization | (e.g., 3-alkynyl-indole), Aldehyde, Amine | Highly substituted heterocyclic systems |

Comprehensive Spectroscopic and Structural Data for this compound Not Publicly Available

A thorough search of scientific literature and chemical databases did not yield a complete set of experimental spectroscopic and crystallographic data for the specific chemical compound this compound. While data exists for related structures, such as 5,7-difluoro-1H-indole and various other iodinated and fluorinated indole derivatives, the specific combination of substituents as requested precludes the ability to generate a scientifically accurate article with detailed research findings and data tables for the target molecule.

Constructing an analysis based on related compounds would be speculative and would not meet the required standard of providing precise, experimentally verified data for this compound. Spectroscopic properties are highly sensitive to the specific substitution pattern on the indole ring, and data from analogues cannot be directly extrapolated to the target compound with the level of accuracy required for a detailed scientific article.

Therefore, the creation of an article that strictly adheres to the provided outline with factual and specific data for this compound is not possible at this time based on the available information. Further experimental research and publication of the findings for this particular compound are necessary to fulfill such a request.

Advanced Spectroscopic and Structural Elucidation of 5,7 Difluoro 3 Iodo 1h Indole and Its Derivatives

Advanced Chromatographic Techniques for High-Purity Isolation and Characterization in Research (e.g., HPLC)

High-performance liquid chromatography (HPLC) stands as a cornerstone technique for the purification and analytical assessment of synthetic compounds in chemical research, including complex heterocyclic molecules like 5,7-difluoro-3-iodo-1H-indole and its derivatives. The principles of HPLC allow for the separation of components from a mixture based on their differential interactions with a stationary phase and a mobile phase. For halogenated indoles, reversed-phase HPLC (RP-HPLC) is the most frequently employed modality.

In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., silica gel chemically modified with C8 or C18 alkyl chains), while the mobile phase is a polar solvent system, commonly a mixture of water and a miscible organic solvent such as acetonitrile or methanol. The separation mechanism hinges on the hydrophobic interactions between the analyte and the stationary phase. More hydrophobic compounds, like many indole (B1671886) derivatives, will have a stronger affinity for the nonpolar stationary phase and thus will be retained longer on the column, resulting in a later elution time.

The polarity of the mobile phase is a critical parameter that can be manipulated to achieve optimal separation. This is often done by employing a gradient elution, where the proportion of the organic solvent in the mobile phase is increased over the course of the analytical run. This gradual decrease in mobile phase polarity serves to elute compounds with increasing hydrophobicity from the column in a sequential manner. For the analysis of indole derivatives, a gradient elution can provide sharp, well-resolved peaks.

The choice of stationary phase also plays a significant role in the separation of fluorinated compounds. While standard C18 columns are widely used, specialized stationary phases, such as those with pentafluorophenyl (PFP) functionalities, can offer enhanced selectivity for halogenated molecules. These "fluorous" stationary phases can exhibit different retention mechanisms, including fluorophilic interactions, which can be advantageous for separating fluorinated compounds from their non-fluorinated analogues or other impurities.

Detection of the eluted compounds is most commonly achieved using an ultraviolet-visible (UV-Vis) detector, as the indole ring system possesses a strong chromophore that absorbs UV light. The selection of an appropriate wavelength for detection is crucial for achieving high sensitivity.

While specific, publicly available, detailed research findings on the high-purity isolation of this compound using HPLC are not extensively documented in the primary literature, the general principles of chromatography for indole derivatives provide a framework for developing suitable purification and analytical methods. The table below illustrates a hypothetical set of HPLC conditions that could be applied for the analysis and purification of this compound, based on common practices for similar halogenated indoles.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

Computational and Theoretical Investigations of 5,7 Difluoro 3 Iodo 1h Indole

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to elucidating the electronic environment and thermodynamic stability of 5,7-difluoro-3-iodo-1H-indole. These in silico studies offer insights into molecular orbitals, charge distribution, and geometric parameters that are often difficult to obtain experimentally.

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of indole (B1671886) derivatives due to its favorable balance of computational cost and accuracy. For a molecule such as this compound, DFT calculations can predict key electronic properties. Studies on substituted indoles often employ hybrid functionals like B3LYP or long-range-corrected functionals such as ωB97X-D, which are adept at handling the electronic effects of halogen substituents.

DFT calculations would reveal the impact of the electron-withdrawing fluorine atoms at the 5 and 7 positions and the iodo group at the 3 position on the electron density of the indole ring. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in understanding the molecule's reactivity, with the HOMO-LUMO gap being an indicator of chemical stability. For halogenated indoles, DFT has been used to determine theoretical values for standard redox potentials, showing good agreement with experimental data.

Table 1: Representative DFT-Calculated Electronic Properties of a Halogenated Indole Derivative

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

This table presents typical values for a halogenated indole derivative as specific data for this compound is not available in the cited literature.

Ab initio methods, such as Møller–Plesset second-order perturbation theory (MP2), offer a higher level of theory and can be used to benchmark DFT results. These methods are computationally more intensive but can provide more accurate descriptions of electron correlation effects, which are important in molecules with multiple heteroatoms and significant electron density variations.

The choice of basis set is crucial for obtaining reliable results, especially for a molecule containing a heavy atom like iodine. Pople-style basis sets, such as 6-311++G(d,p), are commonly used for the lighter atoms (C, H, N, F). For iodine, it is essential to use a basis set that includes relativistic effects, such as a LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential. This approach replaces the core electrons of iodine with a potential, simplifying the calculation while maintaining accuracy.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms and the prediction of selectivity, providing insights that can guide synthetic efforts.

The synthesis of 3-iodoindoles can be achieved through various methods, including the electrophilic cyclization of N,N-dialkyl-o-(1-alkynyl)anilines using I2. DFT calculations can be employed to model the energetic profile of such a transformation for this compound. This would involve locating the transition state structures for each elementary step and calculating the activation energies.

The energetic profile would reveal the rate-determining step of the reaction and provide a quantitative measure of the reaction's feasibility. For instance, in the hydrodenitrogenation of indole on catalyst surfaces, DFT has been used to determine the activation energies of each step, identifying the rate-limiting C-N bond-breaking event.

Table 2: Hypothetical Energetic Profile for the Iodination Step in the Synthesis of a 3-Iodoindole

| Reaction Step | ΔH‡ (kcal/mol) | ΔG‡ (kcal/mol) |

| Formation of Iodonium Intermediate | 12.5 | 15.0 |

| Intramolecular Cyclization | 8.2 | 10.5 |

| Rearomatization | -5.1 | -3.8 |

This table provides a hypothetical energetic profile for a key synthetic transformation leading to a 3-iodoindole, as specific data for this compound is not available.

The regioselectivity of electrophilic substitution on the indole nucleus is a well-studied phenomenon. While electrophilic attack typically occurs at the C3 position, the presence of substituents can alter this preference. Computational models can predict the regioselectivity of reactions involving this compound. Methods like the RegioSQM, which calculates the proton affinity of aromatic carbons, have been shown to successfully predict the site of electrophilic aromatic substitution in heteroaromatic systems.

For 5,7-difluoro-1H-indole, these models would predict the most likely position for iodination to be C3, based on the stabilization of the cationic intermediate without disrupting the aromaticity of the benzene (B151609) ring. The electron-withdrawing fluorine atoms at positions 5 and 7 would deactivate the benzene ring towards electrophilic attack, further favoring substitution on the pyrrole (B145914) moiety.

Analysis of Intermolecular Interactions and Non-Covalent Bonding

The iodine atom in this compound can participate in a variety of non-covalent interactions, most notably halogen bonding. These interactions play a crucial role in the crystal packing of the molecule and its interactions with biological targets.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these weak interactions. mdpi.com QTAIM analysis can identify bond critical points between interacting atoms and characterize the nature of the interaction based on the electron density at these points. mdpi.com NBO analysis provides insights into the donor-acceptor orbital interactions that contribute to the stability of these non-covalent bonds. mdpi.com

In the solid state, this compound would likely exhibit a network of intermolecular interactions, including N-H···F hydrogen bonds, C-H···F interactions, and I···F or I···π halogen bonds. Computational studies on halogenated oxindoles have demonstrated the importance of halogen-halogen and other non-covalent interactions in determining their supramolecular structures. mdpi.com Molecular Electrostatic Potential (MEP) maps can also be calculated to visualize the electrophilic and nucleophilic regions of the molecule, highlighting the positive σ-hole on the iodine atom that is responsible for its halogen bonding capabilities.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Currently, there is no published data presenting the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectroscopic parameters for this compound derived from computational methods. Such predictions would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to determine the electronic structure and related properties of the molecule.

Table 1: Predicted Spectroscopic Parameters for this compound

| Spectroscopic Method | Predicted Parameters |

|---|---|

| NMR | |

| ¹H Chemical Shifts (ppm) | Data not available |

| ¹³C Chemical Shifts (ppm) | Data not available |

| ¹⁹F Chemical Shifts (ppm) | Data not available |

| IR | |

| Vibrational Frequencies (cm⁻¹) | Data not available |

| UV-Vis |

As of the latest search, no specific computational data for this compound is available in the scientific literature.

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

Similarly, the conformational landscape and dynamic behavior of this compound have not been explored through molecular dynamics (MD) simulations in any available research. MD simulations would provide valuable insights into how the molecule behaves over time, including its flexibility, solvent interactions, and the stability of different conformations. This information is crucial for understanding its potential biological activity and chemical reactivity.

Table 2: Conformational and Dynamic Properties from Molecular Dynamics Simulations

| Property | Findings |

|---|---|

| Conformational Analysis | |

| Stable Conformers | Data not available |

| Dihedral Angle Distributions | Data not available |

| Dynamic Behavior | |

| Root-Mean-Square Deviation (RMSD) | Data not available |

| Radius of Gyration (Rg) | Data not available |

As of the latest search, no specific molecular dynamics simulation data for this compound is available in the scientific literature.

Applications of 5,7 Difluoro 3 Iodo 1h Indole As a Synthetic Building Block in Advanced Materials and Fine Chemicals Research

Precursor for Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Organic Solar Cells)

The indole (B1671886) scaffold is a common structural motif in organic electronic materials due to its electron-rich nature and potential for extensive π-conjugation. The introduction of fluorine atoms, as seen in 5,7-difluoro-3-iodo-1H-indole, can significantly influence the electronic properties of the resulting materials. Fluorination tends to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can enhance the stability and performance of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

While specific research detailing the direct application of this compound in optoelectronic devices is not extensively documented in publicly available literature, its structural features suggest its potential as a precursor. The iodo-group at the 3-position serves as a versatile handle for introducing various functional groups through cross-coupling reactions, allowing for the synthesis of complex conjugated molecules. These molecules could be designed to have specific photophysical properties suitable for use as emitters, hosts, or charge-transporting materials in OLEDs and OSCs.

The general strategy would involve using this compound as a core unit and extending the π-conjugated system by attaching other aromatic or heteroaromatic moieties. The fluorine substituents would be expected to contribute to improved device stability and, in some cases, higher quantum efficiencies.

Scaffold in the Synthesis of Functional Organic Molecules for Sensors and Probes

The development of functional organic molecules for chemical sensors and biological probes often relies on the design of structures that exhibit changes in their photophysical properties (e.g., fluorescence or color) upon interaction with a specific analyte. The indole ring system is a well-known fluorophore, and its derivatives are frequently employed in the design of fluorescent probes.

The compound this compound can serve as a foundational scaffold for such molecules. The reactive iodine atom allows for the introduction of a receptor unit designed to bind selectively with a target analyte. The difluorinated indole core would act as the signaling unit, with its fluorescence properties being modulated by the binding event at the receptor. The electron-withdrawing nature of the fluorine atoms can also influence the Stokes shift and quantum yield of the resulting probe.

Although specific examples of sensors and probes derived directly from this compound are not readily found in the literature, the synthetic utility of this compound makes it a promising candidate for the development of new sensing platforms.

Intermediate for Specialty Chemical Development

In the broader field of fine and specialty chemicals, this compound is a valuable intermediate. Its trifunctional nature (NH group, iodine, and difluorinated ring) allows for a wide range of chemical transformations. The indole NH can be protected or functionalized, the iodine can be substituted via various coupling reactions (e.g., Suzuki, Sonogashira, Heck), and the aromatic ring can undergo further electrophilic substitution, although the fluorine atoms are deactivating.

This versatility makes it a key starting material for the synthesis of more complex molecules with specific desired properties, such as enhanced thermal stability, altered solubility, or specific electronic characteristics. These specialty chemicals may find use in a variety of niche applications, including as additives in polymers, components of liquid crystals, or precursors to other complex organic materials.

Role in the Creation of Complex Molecular Architectures for Non-Biological Research

The construction of complex, well-defined molecular architectures is a central theme in modern chemistry, with applications in materials science, supramolecular chemistry, and nanotechnology. The rigid, planar structure of the indole ring system, combined with the synthetic handles available in this compound, makes it an attractive building block for creating such architectures.

Through iterative cross-coupling reactions starting from the 3-iodo position, it is possible to construct oligomeric and polymeric materials with repeating indole units. The fluorine atoms would impart specific intermolecular interactions, such as dipole-dipole and C-F···H hydrogen bonds, which can influence the self-assembly and packing of these molecules in the solid state. This control over the supramolecular organization is crucial for tuning the bulk properties of the resulting materials. While detailed studies on such complex architectures derived from this specific indole are limited, its potential as a synthon is clear.

Design of Novel Scaffolds for Catalysis and Ligand Development

In the field of catalysis, the development of new ligand scaffolds is essential for advancing the efficiency and selectivity of catalytic transformations. While indole-based ligands are less common than those based on other heterocycles like pyridine (B92270) or phosphine (B1218219), there is growing interest in their potential.

The this compound scaffold could be elaborated into novel ligand structures. For instance, the 3-position could be functionalized with a coordinating group, such as a phosphine or an N-heterocyclic carbene precursor. The indole nitrogen could also be part of a bidentate or tridentate ligand design. The electronic modifications provided by the fluorine atoms could tune the donor-acceptor properties of the resulting ligand, thereby influencing the catalytic activity of the metal center to which it is coordinated. There is, however, a need for more research to explore the full potential of this compound in ligand development.

Q & A

Q. What are the optimal synthetic routes for 5,7-difluoro-3-iodo-1H-indole, and how can reaction yields be improved?

- Methodological Answer : The synthesis of halogenated indoles like this compound typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Evidence from analogous compounds (e.g., 5-fluoro-3-triazolyl-indoles) suggests using PEG-400:DMF mixed solvents, CuI as a catalyst, and reaction times of 12–24 hours at room temperature . Yield optimization can be achieved by:

- Adjusting solvent ratios (e.g., PEG-400 enhances reaction efficiency via microwave-like effects).

- Purifying via flash column chromatography (e.g., 70:30 ethyl acetate:hexane) .

- Monitoring reaction progression with TLC to minimize byproducts. Reported yields for similar compounds range from 22% to 42%, highlighting the need for iterative optimization .

Q. How can spectroscopic techniques (e.g., NMR, HRMS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Fluorine substituents cause characteristic splitting patterns (e.g., ¹H NMR: δ 7.23–7.14 ppm for indole protons; ¹⁹F NMR: δ -114.65 ppm for para-fluorophenyl groups in analogous compounds) .

- HRMS : Use FAB-HRMS to verify molecular ions (e.g., [M+H]+ at m/z 385.0461 for bromo-fluoro-indoles) .

- TLC : Validate purity with consistent Rf values (e.g., 0.5–0.7 in ethyl acetate:hexane) and single spots .

Advanced Research Questions

Q. What advanced crystallographic methods resolve structural ambiguities in halogenated indoles like this compound?

- Methodological Answer : Use single-crystal X-ray diffraction with SHELXL for refinement, particularly for handling heavy atoms (iodine) and fluorine positional disorder . Key steps:

- Data Collection : High-resolution (<1.0 Å) data to resolve fluorine/iodine electron density.

- Refinement : Apply restraints for C–F bond lengths (~1.35 Å) and anisotropic displacement parameters for iodine .

- Validation : Cross-check with OLEX2’s graphical tools to detect twinning or disorder, common in polyhalogenated systems .

Q. How can computational chemistry approaches (e.g., DFT) complement experimental data for understanding substituent effects in this compound?

- Methodological Answer : Density Functional Theory (DFT) can model electronic effects:

- Electrostatic Potential Maps : Visualize electron-withdrawing effects of fluorine (para-directing) and iodine (ortho/meta-directing).

- Steric Analysis : Calculate van der Waals radii to predict steric hindrance in substitution reactions.

- TD-DFT : Simulate UV-Vis spectra for comparison with experimental λmax values (e.g., indole π→π* transitions at ~280 nm) .

Q. How should researchers address contradictions in spectroscopic or crystallographic data during characterization?

- Methodological Answer :

- Cross-Validation : Use complementary techniques (e.g., X-ray vs. NMR for regiochemistry confirmation).

- Software Tools : SHELXL’s L.S. planes command to refine planar groups (e.g., indole rings) and resolve fluorine positional conflicts .

- Literature Benchmarking : Compare ¹⁹F NMR shifts with structurally similar compounds (e.g., 5-fluoroindole: δ -114.65 ppm vs. 7-fluoroindole: δ -115.2 ppm ).

Data Contradiction Analysis

Q. What strategies mitigate discrepancies in reaction yields or byproduct formation during synthesis?

- Methodological Answer :

- Byproduct Identification : Use LC-MS or GC-MS to detect intermediates (e.g., uncyclized azides or dimerization products).

- Kinetic Studies : Vary reaction time/temperature to isolate rate-determining steps (e.g., CuAAC vs. azide decomposition).

- Solvent Screening : Test alternatives to PEG-400 (e.g., DMF alone reduces yields to <15% due to poor catalyst dispersion ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.